![molecular formula C8H14O B14695837 1-Methoxybicyclo[4.1.0]heptane CAS No. 34737-44-5](/img/structure/B14695837.png)
1-Methoxybicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxybicyclo[410]heptane is an organic compound with the molecular formula C8H14O It is a bicyclic ether, characterized by a seven-membered ring fused to a three-membered ring, with a methoxy group attached to the larger ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the reaction of 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane with a suitable base under reflux conditions. The reaction typically uses a lower boiling aromatic amine as the solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxybicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Methoxybicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxybicyclo[4.1.0]heptane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in different environments.
Comparación Con Compuestos Similares
1-Methylbicyclo[4.1.0]heptane: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference for studying the effects of functional groups on reactivity.
Uniqueness: 1-Methoxybicyclo[41
Propiedades
Número CAS |
34737-44-5 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-methoxybicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-3-2-4-7(8)6-8/h7H,2-6H2,1H3 |
Clave InChI |
YIIOFLGQQRENNW-UHFFFAOYSA-N |
SMILES canónico |
COC12CCCCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




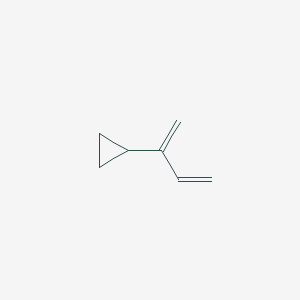
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
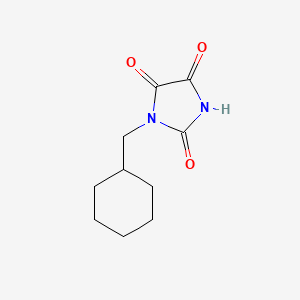
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
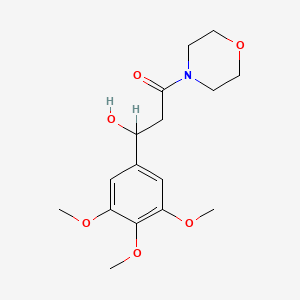
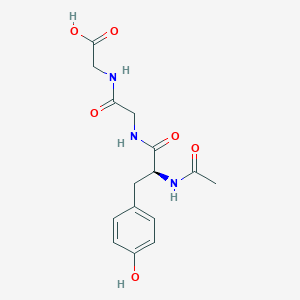
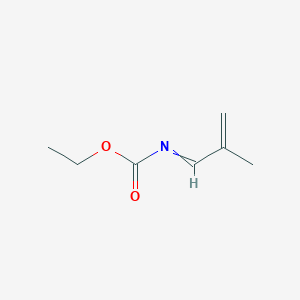
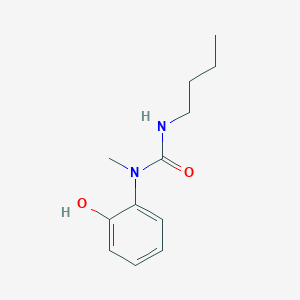
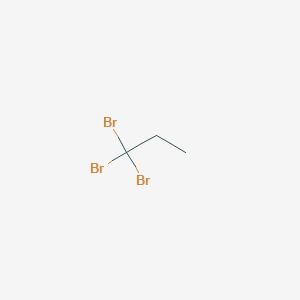
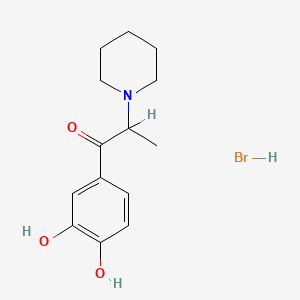
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

